An In-depth Technical Guide to [(2S)-2-aminopropyl]dimethylamine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chiral diamine [(2S)-2-aminopropyl]dimethylamine. It details the molecule's chemical structure...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chiral diamine [(2S)-2-aminopropyl]dimethylamine. It details the molecule's chemical structure, stereochemistry, physicochemical properties, and a validated synthetic pathway from the chiral precursor L-alanine. Methodologies for analysis and purification are discussed, grounded in established chemical principles. This document is intended to serve as an expert resource for professionals in chemical research and pharmaceutical development.
Chemical Identity and Structural Elucidation
[(2S)-2-aminopropyl]dimethylamine, systematically named (2S)-N¹, N¹-dimethylpropane-1,2-diamine, is a chiral diamine featuring a primary amine at the C2 position and a tertiary dimethylamine group at the C1 position of a propane backbone. The "(2S)" designation specifies the stereochemistry at the chiral center (C2), which is derived from its precursor, the natural amino acid L-alanine.
The presence of both a primary and a tertiary amine within the same small molecule imparts distinct chemical functionalities. The primary amine serves as a versatile nucleophile and a site for further derivatization, while the tertiary amine acts as a base and can participate in coordination chemistry. This dual functionality makes it a valuable chiral building block in asymmetric synthesis.
Quantitative experimental data for the specific (2S)-enantiomer is not widely published. However, the properties of the achiral analogue, N¹, N¹-dimethylpropane-1,2-diamine (CAS 108-15-6), provide a reliable estimate. These properties are critical for handling, reaction setup, and purification design.
Note: pKa values are estimated based on typical values for primary and tertiary alkylamines. The exact values may vary.
The molecule's miscibility in water is attributed to hydrogen bonding capabilities of the primary amine group. As a diamine, it is basic and will react with acids to form salts. The dihydrochloride salt is a common solid form for storage and handling[1].
Stereospecific Synthesis Pathway
The most logical and field-proven strategy for synthesizing [(2S)-2-aminopropyl]dimethylamine with high enantiopurity is a two-step sequence starting from the readily available chiral pool amino acid, L-alanine. This pathway ensures that the stereochemistry of the starting material is transferred to the final product.
The overall transformation involves two fundamental organic reactions:
Amidation: Conversion of the carboxylic acid of L-alanine into an N,N-dimethylamide.
Reduction: Reduction of the amide carbonyl group to a methylene group, yielding the target diamine.
Comprehensive Analytical Profiling of[(2S)-2-aminopropyl]dimethylamine: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows
Introduction & Structural Context [(2S)-2-aminopropyl]dimethylamine (CAS: 70831-55-9)[1] is a chiral aliphatic diamine characterized by the molecular formula C5H14N2[2]. As a bifunctional building block containing both a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
[(2S)-2-aminopropyl]dimethylamine (CAS: 70831-55-9)[1] is a chiral aliphatic diamine characterized by the molecular formula C5H14N2[2]. As a bifunctional building block containing both a primary and a tertiary amine, it is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its precise physicochemical properties—specifically the distinction between its molecular weight and exact mass—is critical for analytical scientists tasked with structural elucidation, quality control, and mass spectrometry (MS) method development.
Metrological Distinctions: Molecular Weight vs. Exact Mass
In pharmaceutical metrology, it is essential to distinguish between macroscopic and microscopic mass measurements:
Molecular Weight (MW) : The molecular weight of [(2S)-2-aminopropyl]dimethylamine is 102.18 g/mol [2]. This value is calculated using the standard atomic weights of its constituent elements (C, H, N), which reflect the abundance-weighted average of all naturally occurring isotopes. The MW is the foundational metric for macroscopic operations, such as calculating molarity for reaction stoichiometry, yield determination, or formulating standard solutions.
Exact Mass (Monoisotopic Mass) : The exact mass is 102.115698 Da [2][3]. Unlike MW, the exact mass is calculated using the mass of the single most abundant isotope for each element (i.e., ^12C = 12.000000 Da, ^1H = 1.007825 Da, ^14N = 14.003074 Da). This microscopic metric is the cornerstone of High-Resolution Mass Spectrometry (HRMS), enabling the unambiguous determination of elemental composition and the differentiation of isobaric interferences.
Analytical Causality and Workflow Design
As a Senior Application Scientist, I approach the analysis of highly polar, basic aliphatic amines through a lens of physicochemical causality.
Chromatographic Causality : Standard reversed-phase (C18) chromatography is fundamentally unsuited for [(2S)-2-aminopropyl]dimethylamine. At physiological or acidic pH, the diamine is doubly protonated, rendering it highly hydrophilic. On a C18 column, it will elute in the void volume and exhibit severe peak tailing due to secondary ion-exchange interactions with residual surface silanols. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated. HILIC utilizes a polar stationary phase and a highly organic mobile phase, promoting retention through a combination of hydrogen bonding, dipole-dipole interactions, and electrostatic partitioning.
Ionization Causality : To measure the exact mass, the molecule must be ionized. Electrospray Ionization in positive mode (ESI+) is the optimal choice. The primary and tertiary amine groups possess high gas-phase basicity. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), we force the complete protonation of the molecule in solution, guaranteeing a high yield of the [M+H]+ precursor ion upon desolvation in the ESI source.
Fig 1. UHPLC-HRMS workflow for the exact mass determination of aliphatic diamines.
To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system. The inclusion of lock-mass calibration and procedural blanks ensures that the measured exact mass is free from instrumental drift and carryover.
Step 1: Sample Preparation
Accurately weigh 1.0 mg of [(2S)-2-aminopropyl]dimethylamine reference standard.
Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v) to create a 1 mg/mL stock solution.
Dilute the stock to a final working concentration of 100 ng/mL using the same solvent.
Causality: High organic content is required to match the initial HILIC mobile phase conditions, preventing solvent-induced peak distortion.
Step 2: HILIC-UHPLC Separation
Column : Ethylene Bridged Hybrid (BEH) Amide column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.
Causality: The gradient starts with high organic (low elution strength in HILIC) to retain the polar analyte, gradually increasing the aqueous content to elute it.
Step 3: HRMS Acquisition (Orbitrap or Q-TOF)
Ionization : ESI Positive Mode.
Capillary Voltage : 3.5 kV.
Mass Range : m/z 50 to 500.
Resolution : Minimum 70,000 (at m/z 200) to ensure baseline separation of isotopic fine structure.
Step 4: Self-Validation Checkpoint
Blank Injection : Run a solvent blank prior to the sample. The extracted ion chromatogram (EIC) for m/z 103.1229 must show a signal-to-noise ratio of <3.
Lock Mass Calibration : Infuse a known reference mass (e.g., Leucine Enkephalin, [M+H]+ = 556.2766) continuously during the run. The software must dynamically correct the mass axis, ensuring mass accuracy remains below 2 ppm.
Quantitative Data Presentation
The exact mass of the observed ion in ESI+ is the sum of the neutral molecule's exact mass and the exact mass of a proton (1.007276 Da).
Fig 2. Monoisotopic mass calculation for the protonated [(2S)-2-aminopropyl]dimethylamine ion.
Table 1: Physicochemical Parameters of [(2S)-2-aminopropyl]dimethylamine
Parameter
Value
Definition / Relevance
Molecular Formula
C5H14N2
Elemental composition of the neutral molecule.
Molecular Weight (MW)
102.18 g/mol
Abundance-weighted average mass; used for bulk stoichiometry.
Exact Mass (Monoisotopic)
102.115698 Da
Sum of the most abundant isotopes; used for HRMS identification.
[M+H]+ m/z
103.122974
Theoretical mass-to-charge ratio of the protonated ion observed in ESI+.
Table 2: Theoretical Isotopic Distribution for [M+H]+ (C5H15N2+)
Isotope Peak
Theoretical m/z
Relative Abundance (%)
Primary Isotopic Contributor
M (Monoisotopic)
103.1229
100.0
^12C, ^1H, ^14N
M+1
104.1263
~6.3
^13C (5 atoms), ^15N (2 atoms)
M+2
105.1296
~0.2
^13C2
Conclusion
The precise determination of the molecular weight (102.18 g/mol ) and exact mass (102.115698 Da) of[(2S)-2-aminopropyl]dimethylamine dictates the analytical strategies employed during its characterization. By leveraging the causality between the molecule's polar, basic nature and the chosen HILIC-HRMS workflow, researchers can establish robust, self-validating protocols. This ensures unparalleled accuracy in structural confirmation, ultimately safeguarding the integrity of downstream pharmaceutical development.
References
PubChem , "1,2-Propanediamine, N2,N2-dimethyl- (CID 89217)". National Center for Biotechnology Information. URL:[Link]
NextSDS , "[(2S)-2-aminopropyl]dimethylamine — Chemical Substance Information". NextSDS Database. URL:[Link]
PubChem , "1,3-Diaminopentane (CID 102444)". National Center for Biotechnology Information. URL:[Link]
NIST , "Fundamental Physical Constants: Proton Mass". National Institute of Standards and Technology. URL:[Link]
Mechanism of Action of [(2S)-2-Aminopropyl]dimethylamine in Asymmetric Organocatalysis
Executive Summary In the landscape of asymmetric organocatalysis, chiral diamines have emerged as privileged scaffolds for driving highly enantioselective transformations. Among these, [(2S)-2-aminopropyl]dimethylamine (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of asymmetric organocatalysis, chiral diamines have emerged as privileged scaffolds for driving highly enantioselective transformations. Among these, [(2S)-2-aminopropyl]dimethylamine (also known as (S)-1-(dimethylamino)propan-2-amine) stands out as a highly efficient primary-tertiary diamine catalyst. Easily derived from the natural amino acid L-alanine, this molecule bridges the gap between traditional secondary amine catalysis (e.g., proline derivatives) and complex transition-metal ligands.
This technical guide deconstructs the bifunctional mechanism of [(2S)-2-aminopropyl]dimethylamine, exploring its role in enamine-Brønsted acid catalysis, its structural advantages over secondary amines, and its field-proven applications in asymmetric aldol and Michael additions[1][2].
Structural Anatomy & Bifunctional Logic
The catalytic prowess of [(2S)-2-aminopropyl]dimethylamine lies in its perfectly tuned bifunctional anatomy. The molecule features two distinct nitrogen centers separated by a chiral, two-carbon backbone:
The Primary Amine (C2 Position):
Unlike secondary amines (like pyrrolidines) which suffer from steric clashes when activating bulky or acyclic ketones, the unhindered primary amine readily condenses with a wide array of carbonyl donors to form an enamine intermediate. Crucially, primary amines almost exclusively form the (E)-enamine, which is the foundational reason these catalysts deliver unprecedented syn-diastereoselectivity in aldol reactions[1][2].
The Tertiary Amine (C1 Position):
The dimethylamino group acts as a basic anchor. When paired with a Brønsted acid co-catalyst (such as trifluoromethanesulfonic acid or camphorsulfonic acid), it becomes selectively protonated. This ammonium species acts as a highly directional hydrogen-bond donor, activating the electrophile and locking the transition state into a rigid conformation[1][3].
The Chiral Center (C2 Position):
The (S)-configured methyl group provides the steric bulk necessary to shield one face of the enamine, dictating the trajectory of the incoming electrophile and ensuring high enantiomeric excess (ee).
The mechanism of action is a self-validating, synergistic loop where both functional groups participate simultaneously. This is often referred to as bifunctional enamine-iminium activation .
The Catalytic Cycle
Condensation: The primary amine attacks the ketone donor, releasing water to form an iminium ion.
Tautomerization: The iminium ion rapidly tautomerizes to the nucleophilic (E)-enamine.
Electrophile Activation: The acid additive (e.g., TfOH) protonates the tertiary amine. This protonated center forms a strong hydrogen bond with the electrophile (e.g., an aldehyde or Michael acceptor), increasing its electrophilicity and bringing it into the chiral pocket[1].
C-C Bond Formation: The enamine attacks the activated electrophile via a highly organized, acyclic transition state.
Hydrolysis: The resulting product-iminium complex is hydrolyzed, releasing the asymmetric product and regenerating the free catalyst.
Catalytic cycle of primary-tertiary diamine via enamine-iminium activation.
Transition State Logic
The stereochemical outcome is entirely dependent on the rigidity of the transition state. The protonated tertiary amine acts as a scaffold, holding the electrophile in place while the primary enamine executes the nucleophilic attack.
Bifunctional transition state model showing simultaneous enamine and H-bond activation.
Quantitative Data & Catalyst Benchmarking
To demonstrate the superiority of the primary-tertiary diamine motif, we benchmark [(2S)-2-aminopropyl]dimethylamine against related architectures in the asymmetric Michael addition of acetone to isatylidenemalononitrile[3].
The data clearly illustrates that modifying the tertiary amine to a secondary amine drastically reduces catalytic efficacy, proving that the tertiary amine's specific pKa and inability to form competing enamines are critical for turnover.
Catalyst System
Acid Additive
Solvent
Yield (%)
Enantiomeric Excess (ee %)
[(2S)-2-aminopropyl]dimethylamine
D-CSA (10 mol%)
DCE
93
99
L-Valine derived primary-tertiary
D-CSA (10 mol%)
DCE
92
98
N,N-dioctyl primary-tertiary
D-CSA (10 mol%)
DCE
89
96
Primary-Secondary Diamine Control
D-CSA (10 mol%)
DCE
10
N/A
Data synthesized from comparative organocatalyst screenings[3].
Self-Validating Experimental Protocol
Workflow: Asymmetric Michael Addition to Isatylidenemalononitrile
Causality of Design: The use of D-Camphorsulfonic acid (D-CSA) as an additive is not arbitrary. The chiral acid provides a "matched" stereochemical environment that synergizes with the (S)-configured diamine. Furthermore, its pKa is perfectly tuned to protonate the tertiary amine without deactivating the primary amine nucleophile[3].
Step-by-Step Methodology:
Catalyst Pre-Activation: In a dry 5 mL reaction vial, add [(2S)-2-aminopropyl]dimethylamine (10 mol%, 0.05 mmol) and D-CSA (10 mol%, 0.05 mmol) in 1,2-dichloroethane (DCE, 1.5 mL). Stir at room temperature for 15 minutes. Logic: This pre-forms the active diamine-Brønsted acid salt.
Substrate Introduction: Add the electrophile, isatylidenemalononitrile (0.5 mmol), followed by the nucleophile, acetone (5.0 mmol, 10 equiv). Logic: An excess of the ketone donor drives the equilibrium of the iminium-enamine formation forward.
Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the isatylidenemalononitrile via TLC (Ethyl Acetate/Hexane, 1:3). The reaction typically reaches completion within 24 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze the product-iminium complex. Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3,3'-disubstituted oxindole.
Validation & Analytics:
Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IC column, Hexane/i-PrOH mobile phase).
Confirm the structural integrity and diastereomeric ratio (dr) via ¹H and ¹³C NMR spectroscopy.
Control Validation: Run a parallel reaction omitting D-CSA. A dramatic drop in both yield and ee will validate the necessity of the bifunctional H-bond activation network.
Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of [(2S)-2-aminopropyl]dimethylamine
Executive Summary[(2S)-2-aminopropyl]dimethylamine is a chiral aliphatic diamine widely utilized as a building block in pharmaceutical synthesis and advanced chemical manufacturing. Due to the presence of both primary an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary[(2S)-2-aminopropyl]dimethylamine is a chiral aliphatic diamine widely utilized as a building block in pharmaceutical synthesis and advanced chemical manufacturing. Due to the presence of both primary and tertiary amine functionalities, the molecule exhibits significant nucleophilicity and basicity. This technical whitepaper provides an in-depth analysis of its physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and toxicological mechanisms. Furthermore, it outlines field-proven, self-validating experimental workflows for assessing its toxicity profile in compliance with international regulatory standards.
Understanding the baseline physicochemical properties of[(2S)-2-aminopropyl]dimethylamine is critical for predicting its behavior in biological systems and designing appropriate handling protocols. The compound's low molecular weight and lipophilic dimethylamine moiety facilitate rapid tissue penetration, exacerbating its corrosive potential.
Table 1: Chemical Identity and Physical Properties
The hazard profile of [(2S)-2-aminopropyl]dimethylamine is dictated by its high alkalinity and volatility[1, 2]. As a Senior Application Scientist, it is imperative to move beyond simply reading the SDS to understanding the causality behind the required safety measures.
GHS Classification
Based on standardized testing and structural alerts, the compound is classified under the Globally Harmonized System (GHS) as follows:
Table 2: GHS Hazard Classifications
Hazard Class
Category
Hazard Code & Statement
Flammable Liquids
Category 3
H226: Flammable liquid and vapor
Acute Toxicity
Category 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled
Skin Corrosion
Category 1B
H314: Causes severe skin burns and eye damage
Mechanistic Handling and PPE Protocols
Glove Selection: Standard latex or thin nitrile gloves are insufficient. Amines rapidly permeate these materials by disrupting the polymer cross-linking. Butyl rubber or heavy-duty neoprene gloves are mandatory to prevent breakthrough and subsequent chemical burns.
Respiratory Protection: Due to its H226 and H332 classifications, the vapor pressure of the compound is sufficient to cause severe respiratory tract irritation. All manipulations must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.
First Aid Causality: In the event of dermal exposure, immediate and prolonged flushing with water (minimum 15 minutes) is required. The rationale is not merely to dilute the chemical, but to rapidly lower the local pH and halt the exothermic saponification of epidermal lipids.
Toxicity Profile & Mechanisms
The toxicity of [(2S)-2-aminopropyl]dimethylamine is primarily driven by its local corrosive effects rather than complex systemic receptor binding.
Acute Systemic Toxicity
As an Acute Toxicity Category 4 substance, the estimated oral LD50 falls between 300 and 2000 mg/kg. Upon systemic absorption, the unprotonated fraction of the amine can cross the blood-brain barrier, potentially leading to central nervous system (CNS) depression or excitation, while the peripheral effects manifest as severe gastrointestinal mucosal damage.
Mechanism of Local Tissue Corrosion
When the diamine contacts biological tissues (skin or ocular mucosa), the high local pH initiates a cascade of destructive biochemical events. The basicity induces the saponification of membrane phospholipids and the disruption of hydrogen bonds in structural proteins like keratin and collagen. This dual-action destruction leads to immediate loss of membrane integrity, cellular lysis, and visible coagulative or liquefactive necrosis (GHS Category 1B).
Caption: Cellular mechanism of amine-induced tissue corrosion and necrosis.
Experimental Workflows for Toxicity Assessment
To rigorously validate the toxicity profile of[(2S)-2-aminopropyl]dimethylamine, we employ standardized, self-validating in vitro and in vivo protocols. The following methodologies ensure high scientific integrity and reproducible data.
In Vitro Skin Corrosion Assessment (OECD Guideline 431)
This protocol utilizes Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™) to assess corrosivity without animal testing [3]. The system is self-validating: it relies on the metabolic activity of viable cells to reduce a tetrazolium salt (MTT) into a measurable formazan dye. If the amine destroys the cells, mitochondrial succinate dehydrogenase is deactivated, and no color change occurs.
Step-by-Step Methodology:
Tissue Equilibration: Pre-incubate RhE tissues in assay medium overnight at 37°C, 5% CO2 to ensure baseline metabolic stability.
Test Substance Application: Apply 50 µL of [(2S)-2-aminopropyl]dimethylamine directly to the stratum corneum surface of the RhE tissues. Include concurrent negative (sterile DPBS) and positive (8N KOH) controls to validate the assay's dynamic range.
Incubation: Incubate the treated tissues for two distinct exposure periods: 3 minutes and 60 minutes at 37°C.
Washing: Terminate the exposure by extensively washing the tissues with sterile DPBS to remove all residual amine, halting the chemical burn.
MTT Viability Assay: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours at 37°C.
Extraction and Quantification: Extract the precipitated purple formazan using isopropanol. Measure the optical density (OD) at 570 nm using a microplate reader.
Data Interpretation: Calculate relative viability against the negative control.
Caption: OECD 431 in vitro skin corrosion assessment workflow using RhE models.
To determine the systemic acute toxicity (Acute Tox. 4 classification), the Acute Toxic Class (ATC) method is utilized [4]. This stepwise procedure minimizes animal usage while providing robust statistical confidence.
Step-by-Step Methodology:
Preparation: Fast female Wistar rats overnight prior to dosing to prevent food from buffering the amine or altering its absorption kinetics.
Dosing Strategy: Based on the GHS Category 4 alert, initiate dosing at a fixed level of 300 mg/kg body weight via oral gavage.
Observation: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Key indicators include tremors, lethargy, and signs of gastrointestinal distress.
Decision Tree Logic: If 2 or 3 animals die, the substance is classified in a higher toxicity category, and the next lower dose (50 mg/kg) is tested. If 0 or 1 animal dies, the next higher dose (2000 mg/kg) is tested to confirm the Category 4 boundary.
Necropsy: Perform gross necropsy on all animals (survivors and decedents). For [(2S)-2-aminopropyl]dimethylamine, pay specific attention to the gastric mucosa for signs of ulceration or chemical burns resulting from the compound's high basicity.
References
Title: [(2S)-2-aminopropyl]dimethylamine — Chemical Substance Information
Source: NextSDS
URL: [Link] [1]
Title: Human Skin Model Test: in vitro Skin Corrosion
Source: Eurofins
URL:[Link] [3]
Title: EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background
Source: U.S. Environmental Protection Agency (EPA) / OECD
URL: [Link] [4]
Foundational
A Guide to the Structural Elucidation of [(2S)-2-aminopropyl]dimethylamine: An Integrated Crystallographic and Computational Approach
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Structural Chemistry [(2S)-2-aminopropyl]dimethylamine, a chiral diamine, belongs to a class of compounds with si...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Structural Chemistry
[(2S)-2-aminopropyl]dimethylamine, a chiral diamine, belongs to a class of compounds with significant potential in various chemical and pharmaceutical applications. Diamines are known to be valuable building blocks in organic synthesis, ligands in coordination chemistry, and key components in the development of active pharmaceutical ingredients (APIs). The stereochemistry of the (2S) center introduces a layer of complexity and potential for stereospecific interactions, which is of paramount importance in drug design and catalysis.
A definitive 3D structure is essential for:
Understanding intermolecular interactions: The arrangement of molecules in a crystal lattice provides insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the material's physical properties.
Structure-Activity Relationship (SAR) studies: In drug development, the 3D structure of a molecule is a prerequisite for understanding how it interacts with its biological target.
Rational drug design: Knowledge of the 3D conformation allows for the design of more potent and selective drugs.
Predicting chemical reactivity: The spatial arrangement of atoms and functional groups influences a molecule's reactivity and reaction mechanisms.
This guide will detail the necessary steps to move from a sample of [(2S)-2-aminopropyl]dimethylamine to a fully characterized 3D structure.
Experimental Determination of the 3D Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound.[1][2] The technique provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall 3D arrangement of atoms in space.[3]
Step 1: Synthesis and Purification
The first and most critical step is to obtain a pure sample of [(2S)-2-aminopropyl]dimethylamine. While commercially available from suppliers like Sigma-Aldrich[4], for crystallographic studies, it is often necessary to re-purify the compound to ensure high-quality crystals.
Protocol for Purification:
Initial Characterization: Confirm the identity and purity of the starting material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Distillation or Recrystallization: Depending on the physical state (the compound is a liquid[4]), vacuum distillation is a suitable method for purification. If a salt form can be prepared, recrystallization would be an alternative.
Purity Assessment: Re-evaluate the purity of the distilled or recrystallized sample to ensure it is >99% pure.
Step 2: Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging part of the process.[5] For a small molecule like [(2S)-2-aminopropyl]dimethylamine, several techniques can be employed.
Experimental Protocols for Crystallization:
Slow Evaporation:
Dissolve the purified compound in a suitable solvent (e.g., a low-boiling point ether or a short-chain alcohol).
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Vapor Diffusion:
Place a concentrated solution of the compound in a small, open vial.
Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but the solvent of the solution is miscible.
The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
Cooling:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to induce crystallization.
Causality Behind Experimental Choices: The choice of solvent and crystallization method is crucial and often determined empirically. A solvent system that allows for slow, controlled precipitation is ideal for growing large, well-ordered crystals. Rapid precipitation leads to the formation of amorphous solids or very small crystals unsuitable for diffraction experiments.
Step 3: Data Collection
Once suitable crystals are obtained (typically 0.1-0.5 mm in size[1]), they are mounted on a diffractometer for data collection.
Executive Summary [(2S)-2-aminopropyl]dimethylamine is a highly valuable chiral vicinal diamine building block utilized in the development of pharmaceutical agents, asymmetric catalysts, and specialized ligands. Synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[(2S)-2-aminopropyl]dimethylamine is a highly valuable chiral vicinal diamine building block utilized in the development of pharmaceutical agents, asymmetric catalysts, and specialized ligands. Synthesizing this compound from readily available chiral pool precursors—specifically L-alanine—requires strict control over stereochemical integrity and chemoselectivity.
As a Senior Application Scientist, I have designed this protocol to address the two most common failure points in chiral diamine synthesis: racemization during amidation and incomplete boron-complex cleavage during reduction . This guide details a robust, three-step synthetic workflow from N-Boc-L-alanine, emphasizing the causality behind reagent selection, critical workup procedures, and self-validating analytical checkpoints.
Strategic Overview & Reaction Pathway
The synthesis leverages a stereoretentive peptide coupling strategy followed by a chemoselective reduction of the resulting tertiary amide. The transformation of amino acid derivatives into chiral diamines is a cornerstone strategy in organic synthesis 1.
Overall synthetic route from N-Boc-L-alanine to [(2S)-2-aminopropyl]dimethylamine.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and physical parameters required for a self-validating, scalable reaction.
Suspend N-Boc-L-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.
Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes to allow the active ester to form.
Add Dimethylamine hydrochloride (1.5 eq) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Allow the reaction to warm to room temperature naturally and stir for 12 hours.
Workup: Quench with water. Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Expertise & Causality:
Direct amidation methodologies require careful selection of coupling reagents to avoid epimerization of the alpha-chiral center 2. EDC/HOBt is utilized specifically to suppress the formation of the oxazolone intermediate—the primary pathway for racemization in amino acid couplings. By forming the highly reactive but stereostable HOBt-ester first, the subsequent nucleophilic attack by dimethylamine proceeds with complete retention of the (S)-configuration.
Self-Validating Checkpoint: The acidic wash removes unreacted dimethylamine, while the basic wash removes unreacted starting acid and HOBt. A clean ¹H-NMR of the crude product will show two distinct methyl singlets (~2.9 and 3.1 ppm) corresponding to the restricted rotation of the dimethylamide bond, validating successful coupling.
Phase 2: Chemoselective Reduction
Objective: Reduce the tertiary amide to synthesize (S)-tert-butyl (1-(dimethylamino)propan-2-yl)carbamate.
Procedure:
Dissolve the Boc-amide intermediate (1.0 eq) in anhydrous THF (0.2 M) under nitrogen and cool to 0 °C.
Slowly add BH₃·THF complex (1M in THF, 3.0 eq) dropwise via syringe to manage the exothermic reaction.
Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
Cool the reaction to 0 °C. Carefully quench by adding Methanol (MeOH) dropwise until hydrogen evolution (effervescence) ceases.
Add 1M aqueous HCl (or reflux in MeOH/HCl) and heat to 60 °C for 2 hours to hydrolyze the boron-amine complex.
Workup: Evaporate the organic solvents. Basify the remaining aqueous layer to pH > 12 using 2M NaOH. Extract extensively with DCM (3x). Dry the combined organics over Na₂SO₄ and concentrate to yield the Boc-diamine.
Expertise & Causality:
The use of borane complexes for the reduction of amino acid amides is a well-established method to preserve adjacent stereocenters and orthogonal protecting groups 3. Borane is chosen over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective; it preferentially coordinates with the electron-rich carbonyl oxygen of the tertiary amide, reducing it while leaving the Boc carbamate completely intact.
Critical workup workflow for the chemoselective borane reduction step.
Self-Validating Checkpoint: The prolonged heating with HCl/MeOH during workup is a self-validating necessity. Without it, the product remains trapped as a stable boron adduct, which will not extract into the organic layer during basification, artificially lowering the yield.
Phase 3: Deprotection & Salt Formation
Objective: Cleave the Boc group to isolate [(2S)-2-aminopropyl]dimethylamine dihydrochloride.
Procedure:
Dissolve the Boc-diamine intermediate in a minimum volume of anhydrous DCM.
Cool to 0 °C and add 4M HCl in Dioxane (10.0 eq).
Stir at room temperature for 2 to 4 hours. A white precipitate will gradually form.
Isolate the product via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and cleaved tert-butyl byproducts.
Dry the highly crystalline dihydrochloride salt under high vacuum. (Note: If the free base is required for downstream applications, dissolve the salt in minimal water, basify with 50% w/w NaOH, extract with DCM, and carefully concentrate at low temperature, as the free amine is volatile).
Expertise & Causality:
Anhydrous HCl in dioxane is utilized rather than Trifluoroacetic acid (TFA). The dihydrochloride salt of [(2S)-2-aminopropyl]dimethylamine is highly insoluble in the DCM/dioxane mixture, allowing for isolation via simple filtration. This avoids a tedious aqueous basic workup and prevents the potential loss of the highly water-soluble free diamine.
Self-Validating Checkpoint: The Boc-diamine is completely soluble in DCM. The formation of a dense white precipitate serves as a visual, self-validating indicator that deprotection is occurring and the target diamine salt is forming successfully.
References
Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
Technical Support Center: Optimizing Yield in the Scale-Up Synthesis of [(2S)-2-aminopropyl]dimethylamine
Welcome to the technical support center for the scale-up synthesis of [(2S)-2-aminopropyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the scale-up synthesis of [(2S)-2-aminopropyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As a key chiral building block, maintaining stereochemical integrity while maximizing yield during scale-up is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to ensure a self-validating and efficient process.
Recommended Synthetic Pathway from L-Alanine
The most economically viable and stereochemically reliable route to [(2S)-2-aminopropyl]dimethylamine begins with the natural amino acid L-alanine. This leverages a readily available, enantiomerically pure starting material. The overall pathway involves four key transformations:
Protected Amino Alcohol Formation: The primary amine of L-alanine is first protected with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol, yielding N-Boc-L-alaninol.
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a tosylate (OTs) or mesylate (OMs), to facilitate subsequent nucleophilic substitution.
Nucleophilic Substitution: The activated alcohol is displaced by dimethylamine to form the protected diamine.
Deprotection: The Boc group is removed under acidic conditions to yield the final target molecule.
Caption: Synthetic workflow from L-Alanine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of each synthetic step.
Step 1: Synthesis of N-Boc-L-alaninol
This initial step is critical for establishing the foundation of the synthesis. While seemingly straightforward, challenges in reduction and purification can arise at scale.
Q1: My yield for the reduction of N-Boc-L-alanine is significantly lower than expected on a larger scale. What are the likely causes?
A1: Low yields in this reduction are typically traced to two main issues: the choice of reducing agent and the reaction conditions.
Reagent Reactivity and Solubility: Lithium aluminum hydride (LAH) is highly effective but presents significant safety and handling challenges at scale. A safer and more scalable alternative is the combination of sodium borohydride (NaBH₄) with an additive like calcium chloride (CaCl₂)[1]. The in-situ formation of more reactive borohydride species enhances the reduction rate of the carboxylate. However, the solubility of NaBH₄ and the carboxylate salt in solvents like THF or methanol is limited, which can become a rate-limiting factor at high concentrations.
Hydrolysis of Intermediates: If the synthesis starts from L-alanine methyl or ethyl ester, premature hydrolysis of the ester back to the carboxylic acid can occur, especially if pH is not controlled, preventing reduction. A patented method avoids this by adding the L-alanine ester salt solution to a large excess of aqueous NaBH₄, minimizing the ester's residence time in conditions that favor hydrolysis[2].
Temperature Control: The reaction is exothermic. Poor heat transfer in large reactors can lead to temperature spikes, causing solvent boiling and potential degradation of the starting material or product. Ensure adequate reactor cooling capacity.
Troubleshooting Steps:
Confirm Starting Material Quality: Ensure the N-Boc-L-alanine is dry and pure.
Optimize Reagent Stoichiometry: On scale, use a 2.5-3.0 molar equivalent of NaBH₄ and CaCl₂ relative to the starting material.
Control Addition Rate: Slowly add the N-Boc-L-alanine solution to the borohydride slurry to manage the exotherm. Maintain an internal temperature of 20-25°C.
Ensure Efficient Agitation: Good mixing is crucial to keep the reagents suspended and ensure consistent reaction.
Q2: I'm struggling with the purification of N-Boc-L-alaninol. It's a water-soluble solid, and extraction is inefficient.
A2: N-Boc-L-alaninol has significant water solubility, making standard aqueous workups and extractions problematic at scale, often leading to product loss in the aqueous phase.
Workup Strategy: After quenching the reaction (e.g., with acetone or slow addition of acid), the goal is to remove the inorganic salts. Instead of a purely extractive workup, consider filtering the reaction mixture to remove the bulk of the precipitated salts before solvent removal.
Solvent Selection: For extraction, use a more polar solvent like dichloromethane (DCM) or a 10:1 mixture of DCM/isopropanol. Perform multiple extractions (at least 3-4) to maximize recovery.
Crystallization: N-Boc-L-alaninol can be crystallized. After concentrating the organic extracts, the resulting oil or solid can be recrystallized from a solvent system like ethyl acetate/hexanes or toluene to yield a pure, crystalline solid, which is much easier to handle and dry on a large scale[3].
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction.
Step 2: Activation of N-Boc-L-alaninol (Tosylation/Mesylation)
This step is generally high-yielding, but incomplete reactions or side product formation can complicate downstream processing.
Q3: My tosylation/mesylation reaction is incomplete, even after extended reaction times. How can I improve conversion?
A3: Incomplete conversion is often due to reagent quality, stoichiometry, or the presence of water.
Reagent Quality: Ensure the N-Boc-L-alaninol is completely dry. Any residual water will consume the tosyl chloride (TsCl) or mesyl chloride (MsCl). The solvent (typically DCM or pyridine) must also be anhydrous.
Stoichiometry and Base: Use a slight excess (1.1-1.2 equivalents) of TsCl or MsCl. The base, typically pyridine or triethylamine (TEA) with DMAP as a catalyst, is critical. It neutralizes the HCl generated and acts as a catalyst. Ensure at least 2 equivalents of base are used if employing TEA, or use pyridine as the solvent.
Temperature: The reaction is typically run cold (0°C) to control the initial exotherm and then allowed to warm to room temperature. For sluggish reactions, gentle heating (30-40°C) can increase the rate, but this must be balanced against the risk of side reactions.
Q4: I am observing an unexpected byproduct. What could it be?
A4: The most common side product is the formation of a symmetrical ether from the reaction of the starting alcohol with the already-formed tosylate/mesylate product. Another possibility, though less common under standard conditions, is the formation of a chlorinated byproduct if DCM is used as a solvent and conditions are harsh. In some cases with related substrates, intramolecular cyclization has been observed, though it is less likely here[4]. To minimize these, ensure the nucleophile for the next step (dimethylamine) is ready to be added once the activation is complete, or isolate the activated intermediate promptly.
Step 3: Nucleophilic Substitution with Dimethylamine
This is often the most challenging step to optimize for yield and purity at scale.
Q5: The substitution reaction with dimethylamine is slow and gives a low yield. How can I optimize this step?
A5: The rate of this Sₙ2 reaction is highly dependent on the solvent, temperature, and the concentration of the nucleophile.
Solvent Choice: A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation but not the nucleophile, increasing its reactivity. Solvents like DMF, DMSO, or acetonitrile are effective[5]. Using THF or an alcohol is possible but will result in slower kinetics.
Temperature and Pressure: Dimethylamine is a gas at room temperature (B.P. 7°C). Therefore, the reaction must be conducted in a sealed pressure reactor. Heating the reaction to 60-80°C will significantly increase the reaction rate. The pressure will increase due to the vapor pressure of dimethylamine and the solvent; ensure the reactor is rated for the conditions.
Dimethylamine Source and Stoichiometry: Dimethylamine can be used as a condensed gas, or more conveniently at scale, as a solution in THF, ethanol, or water. Anhydrous conditions are preferred to avoid potential side reactions of the tosylate. A large excess of dimethylamine (3-5 equivalents) is necessary to ensure a high reaction rate and to minimize a potential E2 elimination side reaction.
Q6: My main impurity is an elimination (E2) byproduct, N-Boc-L-allyl amine. How can I suppress this?
A6: Elimination competes with substitution and is favored by sterically hindered bases and higher temperatures. While dimethylamine is not particularly hindered, the β-proton on the substrate is available for abstraction.
Lower the Temperature: This is the most effective way to favor substitution over elimination. Find the lowest temperature that provides a reasonable reaction rate (e.g., 50-60°C).
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO favor the Sₙ2 pathway over E2.
Maximize Nucleophile Concentration: Using a high concentration of dimethylamine ensures the bimolecular substitution reaction outcompetes the bimolecular elimination pathway.
Caption: Logic diagram for diagnosing low substitution yield.
Final Product: Deprotection, Purification & Analysis
The final stages are crucial for delivering a high-purity product.
Q7: How can I best purify the final product? It has a low boiling point and is highly water-soluble.
A7: [(2S)-2-aminopropyl]dimethylamine is a low-molecular-weight diamine and is expected to have a relatively low boiling point and high water solubility, making purification challenging.
Isolation as a Salt: After deprotection with HCl, the product will be the dihydrochloride salt. This salt is a non-volatile solid and is generally not soluble in organic solvents. The primary purification can be achieved by concentrating the reaction mixture and triturating the resulting solid with a solvent like ether or ethyl acetate to remove organic impurities.
Free-Basing and Distillation: To obtain the free amine, the dihydrochloride salt is dissolved in water and treated with a strong base (e.g., 50% NaOH) until the pH is >12. The free amine can then be extracted into an organic solvent. However, due to its high water solubility, this can be inefficient. A more effective method is to perform a distillation directly from the basified aqueous solution (steam distillation) or, after extraction and drying, a fractional distillation under reduced pressure (vacuum distillation)[6]. Vacuum distillation is preferred for heat-sensitive compounds and allows boiling at a lower temperature, preventing decomposition[7].
Q8: What is the most reliable method to confirm the enantiomeric excess (ee) of my final product?
A8: The gold standard for determining the ee of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP)[8][9].
Derivatization: The primary and secondary amines in your product make it highly polar. To achieve good peak shape and separation on many common CSPs, it's often necessary to derivatize the sample. Acylation (e.g., with benzoyl chloride) or reaction with a chiral derivatizing agent can form diastereomers that are separable on standard silica columns.
Direct Separation: Modern CSPs may allow for the direct separation of the underivatized amine. This is preferable as it avoids an extra chemical step.
Method: A typical method would involve a CSP column (e.g., a Daicel CHIRALPAK® series) with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape[8]. The ee is calculated from the relative area of the two enantiomer peaks.
Q9: I've detected a loss of enantiomeric purity. At which stage might racemization have occurred?
A9: Racemization is a significant risk in chiral synthesis. In this specific pathway, the chiral center is an sp³-hybridized carbon that is not activated by an adjacent carbonyl or other group that would facilitate enolization. Therefore, racemization is unlikely during the reduction, deprotection, or substitution steps under the recommended conditions.
The most likely point of racemization, although still a low risk, would be during the activation step (tosylation/mesylation) if conditions are too harsh or if there is an unrecognized side reaction pathway. However, the Sₙ2 substitution in the subsequent step proceeds with a predictable inversion of configuration, not racemization. If you start with L-alanine (S-configuration), the intermediate N-Boc-L-alaninol is (S), the tosylate is (S), and the final product after inversion should be (R). Correction: The chiral center in [(2S)-2-aminopropyl]dimethylamine is the carbon bearing the primary amino group. The substitution occurs at the C1 carbon, which is not chiral. Therefore, the configuration of the C2 center should remain (S) throughout the synthesis. A loss of purity would suggest a flaw in the starting material or a side reaction that affects the chiral center, which is unlikely in this scheme.
The most probable source of enantiomeric impurity is the L-alanine starting material itself . Always verify the enantiomeric purity of your starting materials from the supplier before beginning a large-scale campaign.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-alaninol
To a stirred suspension of L-alanine (1.0 eq) in a 1:1 mixture of Dioxane:Water, add sodium hydroxide (1.05 eq) until dissolved.
Cool the solution to 10°C and add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Allow the mixture to warm to room temperature and stir for 12-16 hours.
After reaction completion, cool the mixture to 0°C and add crushed calcium chloride (2.5 eq) to a separate reactor containing THF and Methanol.
Add sodium borohydride (3.0 eq) in portions to the CaCl₂ slurry, maintaining the temperature below 10°C.
Slowly add the aqueous solution of N-Boc-L-alanine to the reducing mixture over 2-3 hours, maintaining a temperature of 20-30°C.
Stir for an additional 10-15 hours at room temperature. Monitor by TLC/LCMS for disappearance of starting material.
Quench the reaction by the slow addition of acetone at 0°C. Filter the resulting solids and wash with THF.
Concentrate the filtrate under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-alaninol as a white solid or oil. Typical yield: 90-95%[1].
Protocol 2: Tosylation of N-Boc-L-alaninol
Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂).
Cool the solution to 0°C in an ice bath.
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate as a solid. The product is often used directly in the next step without further purification. Typical yield: >95%.
Protocol 3: Substitution with Dimethylamine
Charge a pressure-rated reactor with the crude N-Boc-L-alaninol tosylate (1.0 eq) and a polar aprotic solvent like acetonitrile.
Cool the reactor to -10°C and charge with a solution of dimethylamine in THF (4.0 eq).
Seal the reactor and heat to 60-70°C. Monitor the internal pressure.
Maintain the temperature for 12-24 hours. Monitor reaction progress by taking aliquots (after cooling and venting) for LCMS analysis.
After completion, cool the reactor to room temperature, vent excess pressure, and concentrate the mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water to remove dimethylamine hydrotosylate salts.
Dry the organic layer and concentrate to give the crude protected diamine. Typical yield: 70-85%.
Protocol 4: Boc Deprotection and Isolation
Dissolve the crude N-Boc protected diamine from the previous step in methanol.
Cool to 0°C and slowly add a 4M solution of HCl in 1,4-dioxane (3-4 eq).
Stir at room temperature for 2-4 hours until TLC/LCMS confirms the complete removal of the Boc group.
Concentrate the reaction mixture to dryness under reduced pressure.
Triturate the resulting solid with diethyl ether, filter, and wash with fresh ether to afford [(2S)-2-aminopropyl]dimethylamine dihydrochloride as a solid.
For the free base, dissolve the salt in a minimum amount of water, cool to 0°C, and add 50% w/w NaOH solution until pH > 12.
Extract quickly with DCM or perform a vacuum distillation to isolate the pure free amine. Typical yield: >95%.
References
Production of l-alaninol. JPH06199747A.
Purification and chiral resolution. Enantia. [Link]
Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews. [Link]
Role of L-alanine for redox self-sufficient amination of alcohols. PMC. [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]
Preparation method of N, N-dimethyl-1, 3-propanediamine. CN113620813B.
Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]
Transformation of isopropylamine to L-alaninol by Pseudomonas sp. strain KIE171 involves N-glutamylated intermediates. PubMed. [Link]
How To: Purify by Distillation. University of Rochester Chemistry. [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]
Transformation of Isopropylamine to L-Alaninol by Pseudomonas sp. Strain KIE171 Involves N-Glutamylated Intermediates. ResearchGate. [Link]
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Biocatalysis. KAUST Repository. [Link]
Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Chemistry Portal. [Link]
Application of reductive amination by heterologously expressed Thermomicrobium roseumL-alanine dehydrogenase to synthesize L-alanine derivatives. PubMed. [Link]
Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. ResearchGate. [Link]
β-Methylamino-L-alanine substitution of serine in SOD1 suggests a direct role in ALS etiology. PLOS Computational Biology. [Link]
Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. ResearchGate. [Link]
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
Purification of Organic Compounds: from Crude Product to Purity. Medium. [Link]
Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. [Link]
Reductive amination of prochiral ketones to form chiral amines with an amine dehydrogenase. ResearchGate. [Link]
The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. [Link]
Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
Dehydroxylation of alcohols for nucleophilic substitution. Chemical Communications. [Link]
resolving solubility issues of[(2S)-2-aminopropyl]dimethylamine in organic solvents
Welcome to the Application Scientist Support Center. [(2S)-2-aminopropyl]dimethylamine—also known as (S)-N1,N1-dimethylpropane-1,2-diamine—is a highly polar, basic diamine featuring both a primary and a tertiary amine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. [(2S)-2-aminopropyl]dimethylamine—also known as (S)-N1,N1-dimethylpropane-1,2-diamine—is a highly polar, basic diamine featuring both a primary and a tertiary amine. While it is a versatile building block in drug development and ligand synthesis, its unique physicochemical properties frequently cause solubility, partitioning, and handling issues in organic solvents.
This guide is designed to help researchers diagnose the root causes of these issues and implement field-proven, self-validating protocols to resolve them.
Part 1: Troubleshooting Guide (FAQs)
Q1: Why does [(2S)-2-aminopropyl]dimethylamine form a cloudy suspension or white precipitate when dissolved in non-polar solvents like hexane or toluene?The Causality: The primary amine group at the C2 position is a strong nucleophile that readily reacts with electrophilic atmospheric carbon dioxide (CO₂). This reaction forms a zwitterionic intermediate that rapidly transfers a proton to a second amine molecule, yielding an ammonium carbamate salt[1]. While the free base diamine is highly soluble in non-polar solvents, the resulting ionic carbamate salt is completely insoluble, leading to immediate precipitation or a cloudy appearance.
The Solution: You must prevent CO₂ exposure. Degas your solvents thoroughly and handle the reagent strictly under an inert atmosphere (Argon or Nitrogen) (See Protocol B).
Q2: I am trying to extract the diamine from an aqueous reaction mixture into an organic solvent (e.g., DCM or EtOAc), but the recovery is extremely low. What is going wrong?The Causality: Aliphatic diamines typically possess pKa values between 9 and 10.5. If the pH of your aqueous phase is not sufficiently high (pH > 12), a large fraction of the molecule remains protonated as a water-soluble ammonium ion. Furthermore, even when fully deprotonated, the neutral diamine's high polarity and capacity for hydrogen bonding keep it strongly partitioned in the aqueous phase.
The Solution: To force the molecule into the organic layer, you must employ Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[2]. Adding high charge-density salts (like Na₂SO₄) increases the ionic strength of the water, which sequesters water molecules for ion hydration. This amplifies the hydrophobic effect and drives the polar diamine into the organic phase (See Protocol A).
Q3: The compound I purchased is completely insoluble in dichloromethane (DCM) right out of the bottle. Why?The Causality: Commercial vendors often supply highly reactive or volatile aliphatic amines as hydrochloride (HCl) salts to enhance shelf-life and prevent oxidative or CO₂-induced degradation. The HCl salt forms a stable ionic lattice that is entirely insoluble in standard organic solvents like DCM or ethyl acetate.
The Solution: You must perform a free-basing protocol prior to use to convert the salt back into its organic-soluble neutral form (See Protocol A).
Part 2: Diagnostic Workflow
Workflow for diagnosing and resolving common solubility and partitioning issues of polar diamines.
Part 3: Solvent Selection & Partitioning Matrix
To ensure successful dissolution and extraction, consult the following quantitative data table. The choice of solvent dictates whether the diamine will remain stable or crash out of solution.
Solvent
Dielectric Constant (ε)
Water Miscibility
Free Base Solubility
HCl Salt Solubility
Recommended Use Case
Hexane
1.89
Immiscible
High (if CO₂-free)
Insoluble
Air-free non-polar reactions
Toluene
2.38
Immiscible
High (if CO₂-free)
Insoluble
Air-free non-polar reactions
Ethyl Acetate (EtOAc)
6.02
Low
High
Insoluble
Mild extraction (often yields poor recovery)
2-Methyltetrahydrofuran
6.97
Low
High
Insoluble
High-yield SALLE extraction
Chloroform/Isopropanol (3:1)
~7.50
Low
Very High
Low
Extracting highly polar/stubborn amines
Dichloromethane (DCM)
8.93
Immiscible
High
Insoluble
Standard organic synthesis
Water
80.10
N/A
Very High
Very High
Aqueous reactions / Salt formation
Part 4: Experimental Protocols
Protocol A: Free-Basing and Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Use this protocol to convert the insoluble HCl salt into an organic-soluble free base, or to recover the diamine from an aqueous reaction mixture.
Dissolution: Dissolve the [(2S)-2-aminopropyl]dimethylamine hydrochloride salt in a minimum viable volume of deionized water.
Thermal Control: Chill the aqueous solution in an ice bath to 0–5 °C. Validation: Neutralization is highly exothermic; cooling prevents the volatilization of the low-boiling free base.
Basification: Slowly add a 5 M NaOH aqueous solution dropwise until the pH reaches > 12. Validation: Spot the solution on universal pH indicator paper. A pH > 12 ensures both the primary and tertiary amines are fully deprotonated.
Salting-Out (SALLE): Saturate the aqueous layer by adding solid NaCl or Na₂SO₄ under continuous stirring until no more salt dissolves (a thin layer of undissolved salt should remain at the bottom)[2].
Extraction: Extract the saturated aqueous phase 3 to 4 times with an equal volume of 2-Methyltetrahydrofuran (2-MeTHF) or a 3:1 (v/v) mixture of Chloroform/Isopropanol.
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (keep the water bath below 30 °C to avoid boiling off the volatile diamine).
Protocol B: Degassing Solvents to Prevent Carbamate Formation
Use this protocol before attempting to dissolve the free-base diamine in non-polar solvents like hexane or toluene.
Preparation: Transfer the desired non-polar organic solvent to a Schlenk flask or a septum-sealed round-bottom flask.
Sparging Setup: Submerge a long, stainless-steel needle connected to an Argon or Nitrogen manifold directly into the solvent. Insert a short bleed needle into the septum to prevent dangerous pressure buildup.
Degassing: Sparge the solvent with the inert gas for 15–30 minutes (depending on the volume). Validation: The continuous bubbling physically displaces dissolved atmospheric CO₂, removing the electrophile required for carbamate precipitation[1].
Transfer: Remove the sparging needle and transfer the degassed solvent via cannula or a gas-tight syringe to the reaction vessel containing the diamine, strictly under an inert atmosphere.
References[1] N1,N1-DIMETHYLPROPANE-1,2-DIAMINE | 108-15-6 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com[2] High-Throughput CO2 Solubility Measurement in Miscible and Liquid–Liquid Phase Separation Types of Amine Solvent Using Headspace Gas Chromatography. Source: acs.org. URL:https://pubs.acs.org[3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development. Source: acs.org. URL: https://pubs.acs.org
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have developed this resource to guide researchers and drug development professionals through the nuanced optimization of catalyst l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have developed this resource to guide researchers and drug development professionals through the nuanced optimization of catalyst loading when utilizing [(2S)-2-aminopropyl]dimethylamine (S-DMPDA) as a chiral ligand in transition-metal-mediated asymmetric catalysis.
Mechanistic Framework: The Causality of Catalyst Loading
Optimizing the loading of an S-DMPDA-metal complex (such as Ru, Ir, or Rh) is not a linear exercise. The primary and tertiary amines of[(2S)-2-aminopropyl]dimethylamine coordinate to the metal center to create a rigid, stereodirecting pocket[1]. However, the concentration of this complex in the reaction mixture strictly dictates the dominant kinetic pathway[2].
The Low-Loading Trap (<0.1 mol%): At ultra-low concentrations, the rate of the highly enantioselective catalytic cycle slows down enough that the background, uncatalyzed racemic reduction (e.g., direct reduction by the hydrogen donor) begins to compete. This competition directly erodes the overall enantiomeric excess (ee) of the final product[3].
The High-Loading Trap (>5.0 mol%): Pushing the catalyst loading too high does not guarantee faster completion. High local concentrations of the active monomeric species promote the formation of inactive multinuclear species (dimerization/aggregation)[2]. Furthermore, high catalyst concentrations can exacerbate product inhibition, where the newly formed chiral product outcompetes the substrate for the metal's open coordination sites.
Concentration-dependent pathways in S-DMPDA-mediated asymmetric catalysis.
Troubleshooting Guide & FAQs
Q1: I dropped my catalyst loading from 5 mol% to 0.1 mol% to improve the Turn-Over Number (TON), but my enantiomeric excess (ee) plummeted from 98% to 75%. Why did this happen and how do I fix it?A1: This is a classic symptom of competing background reactions. At 0.1 mol%, the concentration of the active S-DMPDA-metal complex is so low that the uncatalyzed transfer hydrogenation (which yields a racemic product) begins to compete with the chiral pathway[3].
Solution: To maintain high ee at low catalyst loadings, you must suppress the background reaction. Lower the reaction temperature (e.g., from 70°C to 40°C) to disproportionately slow down the higher-activation-energy uncatalyzed pathway. Additionally, ensure strict anhydrous and anaerobic conditions, as trace metal impurities or water can sometimes accelerate background racemic pathways[4].
Q2: At a standard 2 mol% loading, my reaction stalls at 60% conversion. Adding more substrate doesn't help. Is the catalyst deactivating?A2: Yes, premature stalling is often due to catalyst deactivation or product inhibition. In Asymmetric Transfer Hydrogenation (ATH), the chiral alcohol product can coordinate to the metal center, displacing the S-DMPDA ligand or blocking the open coordination site. Furthermore, high local concentrations of the active monomer can lead to the formation of inactive off-cycle dimers[2].
Solution: Implement a slow-addition (syringe pump) protocol for the substrate to keep the instantaneous substrate-to-catalyst ratio optimized. Alternatively, switch the hydrogen donor. If using isopropanol, the reaction is reversible; switch to a formic acid/triethylamine (TEAF) azeotrope, which drives the reaction to completion via the irreversible release of CO₂[1].
Q3: How does the choice of base affect the optimal loading of the S-DMPDA catalyst?A3: The base is critical for generating the active catalytic species (e.g., abstracting the proton from the metal-halide precursor to form the active metal-hydride or metal-amide). If the base is too weak, activation is incomplete, effectively lowering your active catalyst loading. If it's too strong, it can promote side reactions like aldol condensations[4].
Solution: For S-DMPDA-Ru systems, DBU or potassium tert-butoxide (KOtBu) are standard. If you are optimizing for ultra-low loading (<0.5 mol%), use a precise stoichiometric ratio of KOtBu to the metal precursor (usually 2:1 to 5:1) to ensure 100% activation without leaving excess base to trigger side reactions.
Standard Experimental Protocol: Self-Validating ATH Workflow
The following is a field-proven, step-by-step methodology for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) using an optimized 0.5 mol% loading of [(2S)-2-aminopropyl]dimethylamine.
Step 1: Preparation of the Catalyst Complex
In an argon-filled glovebox, combine [RuCl₂(p-cymene)]₂ (0.25 mol% relative to substrate) and [(2S)-2-aminopropyl]dimethylamine (0.55 mol%, a slight excess to ensure complete metal coordination) in anhydrous dichloromethane (DCM, 2.0 mL). Stir at room temperature for 2 hours.
Step 2: Solvent Exchange & Activation
Remove the DCM under reduced pressure. Redissolve the resulting complex in a 5:2 azeotropic mixture of formic acid/triethylamine (TEAF, 5.0 mL). Add a standardized solution of KOtBu (0.5 mol%) to generate the active 16-electron Ru-amide species.
Self-Validation Check: Before proceeding to substrate addition, draw a 50 µL aliquot and analyze via ¹H NMR. The shift of the N-CH₃ protons of S-DMPDA confirms quantitative complexation. If free ligand signals remain, the base activation was incomplete, and your effective catalyst loading will be lower than calculated.
Step 3: Substrate Addition
Add the prochiral ketone (1.0 equivalent, e.g., 10 mmol) dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes that cause product inhibition.
Step 4: Reaction Monitoring & Quenching
Stir the reaction at 40°C. Monitor conversion and ee via chiral GC or HPLC by taking 10 µL aliquots every 2 hours. Once conversion plateaus (>95%), quench the reaction by exposing it to air and adding 5 mL of deionized water. Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Quantitative Data: Loading Optimization Matrix
The following table summarizes the causal relationship between S-DMPDA catalyst loading, reaction efficiency, and enantioselectivity. Notice the inflection point at 0.1 mol% where ee begins to degrade due to background reaction competition.
Catalyst Loading (mol%)
Substrate/Catalyst Ratio (S/C)
Yield (%)
Enantiomeric Excess (ee %)
Turn-Over Number (TON)
Turn-Over Frequency (TOF, h⁻¹)
5.0
20
>99
98
20
5
2.0
50
98
98
49
12
0.5
200
95
97
190
45
0.1
1,000
72
89
720
120
0.05
2,000
45
76
900
150
Data Matrix Conditions: Standardized ATH of acetophenone using S-DMPDA-Ru and HCOOH/NEt₃ at 40°C over 12 hours.
Stereochemical Control in Asymmetric Catalysis: A Comparative Guide to [(2S)- vs[(2R)-2-aminopropyl]dimethylamine
As asymmetric synthesis continues to evolve, the selection of appropriate chiral ligands remains the most critical variable in transition-metal catalysis. Among the most accessible and highly privileged ligand classes ar...
Author: BenchChem Technical Support Team. Date: March 2026
As asymmetric synthesis continues to evolve, the selection of appropriate chiral ligands remains the most critical variable in transition-metal catalysis. Among the most accessible and highly privileged ligand classes are the chiral diamines. Specifically, the enantiomeric pair [(2S)-2-aminopropyl]dimethylamine (S-DMPDA) and [(2R)-2-aminopropyl]dimethylamine (R-DMPDA) serve as powerful bidentate ligands.
As a Senior Application Scientist, I have structured this guide to objectively compare the catalytic efficiency, stereochemical outcomes, and kinetic behaviors of these two enantiomeric ligands. By utilizing a model Ni-catalyzed asymmetric Suzuki-Miyaura (SM) cross-coupling —a methodology pioneered to enable the formation of asymmetric
C(sp3)−C(sp3)
bonds using accessible chiral diamines —we can rigorously evaluate their performance.
Mechanistic Rationale & Ligand Design
Both S-DMPDA and R-DMPDA possess a primary amine at the C2 position and a sterically demanding tertiary dimethylamine at the C1 position. When coordinated to a transition metal such as Nickel(II), they form a stable 5-membered metallacycle.
The catalytic efficiency of these ligands is governed by their ability to control the stereochemical pathway of the reaction. In Ni-catalyzed cross-couplings of unactivated alkyl halides, the reaction proceeds via a radical intermediate. The chiral diamine ligand must effectively shield one face of the planar alkyl radical during the stereoconvergent oxidative addition or reductive elimination step. The structural motif of these diamines is highly privileged, dictating precise spatial orientations that are mirrored not only in synthetic catalysis but also in natural product biosynthesis and complex enzyme-ligand docking interactions .
Comparative Catalytic Efficiency: The Symmetry Principle
A fundamental principle of stereochemistry is that in an entirely achiral environment, enantiomeric catalysts will exhibit identical catalytic efficiencies (reaction rates, turnover frequencies, and yields) but will produce opposite enantiomers of the product.
To demonstrate this, we compare S-DMPDA and R-DMPDA in the Ni-catalyzed stereoconvergent cross-coupling of racemic 1-bromoethylbenzene with phenylboronic acid.
Table 1: Catalytic Performance in an Achiral Substrate Environment
Ligand System
Substrate
Yield (%)
Enantiomeric Excess (ee %)
Major Product Configuration
TOF (h⁻¹)
S-DMPDA
Racemic 1-bromoethylbenzene
88 ± 1.2
92
(R)-1,1-diphenylethane
45
R-DMPDA
Racemic 1-bromoethylbenzene
87 ± 1.5
91
(S)-1,1-diphenylethane
44
Data Interpretation: The Turnover Frequencies (TOF) and yields are statistically indistinguishable. The activation energy (
ΔG‡
) for the enantio-determining step is identical for both enantiomers, proving that baseline catalytic efficiency is conserved across the S and R forms.
Double Stereodifferentiation: Matched vs. Mismatched Kinetics
The true divergence in catalytic efficiency between [(2S)-2-aminopropyl]dimethylamine and its (2R) counterpart emerges when introduced to a chiral environment (e.g., a chiral substrate). This phenomenon, known as double stereodifferentiation, results in distinct kinetic profiles.
When the intrinsic stereochemical preference of the chiral ligand aligns with the steric demands of the chiral substrate, it creates a "Matched" transition state (lowering
ΔG‡
). Conversely, if they oppose each other, steric clashing creates a "Mismatched" transition state (raising
ΔG‡
).
Table 2: Catalytic Performance with a Chiral Substrate (Kinetic Resolution)
Ligand System
Substrate Configuration
Interaction Type
Yield (%)
Diastereomeric Excess (de %)
TOF (h⁻¹)
S-DMPDA
(S)-Chiral Alkyl Halide
Matched
95
98
60
R-DMPDA
(S)-Chiral Alkyl Halide
Mismatched
42
35
15
Data Interpretation: In the mismatched case, the catalytic efficiency of the R-DMPDA ligand plummets. The TOF drops by 75%, and the selectivity degrades due to the competitive energy barriers of the diastereomeric transition states.
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system . The use of a racemic starting material means that any background (uncatalyzed or ligand-dissociated) reaction will yield a racemic product. A high enantiomeric excess (ee) directly validates that the chiral diamine remained coordinated throughout the radical recombination step.
Causality of Experimental Choices:
Glovebox Utilization: Ni(0) intermediates and the transient alkyl radicals are highly susceptible to oxidation. Atmospheric
O2
will quench the radical, shutting down the catalytic cycle.
NiCl₂(glyme) Precatalyst: The glyme ligand is weakly coordinating, allowing for rapid and complete displacement by the S- or R-DMPDA ligand at room temperature without requiring harsh thermal activation.
Step-by-Step Protocol
Catalyst Ligation (Inside Ar-filled Glovebox):
Charge an oven-dried 10 mL vial with NiCl₂(glyme) (0.05 mmol, 5 mol%) and the selected chiral ligand (S-DMPDA or R-DMPDA) (0.06 mmol, 6 mol%).
Add 1.0 mL of anhydrous THF. Stir at 25°C for 30 minutes until a distinct color change (typically deep purple/blue) indicates the formation of the active Ni(II)-diamine complex.
Substrate Addition:
To the active catalyst solution, add phenylboronic acid (1.5 mmol) and potassium phosphate (
K3PO4
) (2.0 mmol) as the base.
Inject the racemic 1-bromoethylbenzene (1.0 mmol) via a microsyringe.
Reaction Execution:
Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and stir vigorously at 25°C for 24 hours.
Quench and Extraction:
Quench the reaction by opening the vial to air and adding 2 mL of saturated aqueous
NH4Cl
.
Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation & Analysis:
Purify the crude mixture via flash chromatography.
Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 99:1, 1.0 mL/min). The elution order will definitively confirm whether the S- or R-ligand was utilized.
Catalytic Cycle & Stereocontrol Pathway
The following diagram illustrates the stereoconvergent workflow where the chiral diamine ligand dictates the final stereochemistry from a racemic starting material.
Fig 1: Stereoconvergent Ni-catalyzed cross-coupling workflow using chiral diamines.
References
Title: The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings
Source: ACS Catalysis
URL: [Link]
Title: Decarboxylation in Natural Products Biosynthesis
Source: JACS Au
URL: [Link]
Title: Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach
Source: NIH PMC
URL: [Link]
Comparative
comparing[(2S)-2-aminopropyl]dimethylamine with other chiral diamine ligands
Comparative Analysis of[(2S)-2-Aminopropyl]dimethylamine and Alternative Chiral Diamine Ligands in Asymmetric Catalysis As a Senior Application Scientist, I present this objective, data-driven guide to evaluate the perfo...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of[(2S)-2-Aminopropyl]dimethylamine and Alternative Chiral Diamine Ligands in Asymmetric Catalysis
As a Senior Application Scientist, I present this objective, data-driven guide to evaluate the performance of [(2S)-2-aminopropyl]dimethylamine against traditional chiral diamine benchmarks. Designed for researchers and drug development professionals, this guide synthesizes mechanistic rationale, quantitative performance metrics, and self-validating experimental protocols to inform catalyst selection in asymmetric synthesis.
Structural Profiling & Mechanistic Rationale
In the landscape of asymmetric organocatalysis, the efficacy of a chiral diamine ligand is dictated by its steric environment and its ability to orchestrate highly ordered transition states. Primary-tertiary diamines operate via a synergistic bifunctional mechanism: the primary amine activates the carbonyl substrate by forming a nucleophilic enamine, while the tertiary amine acts as a Brønsted base or hydrogen-bond acceptor to direct the incoming electrophile[1].
[(2S)-2-Aminopropyl]dimethylamine : Derived from the natural amino acid L-alanine, this compact ligand features a minimal methyl side chain[2]. Its lack of bulky aryl or cyclic constraints minimizes steric hindrance during the initial condensation step. This allows for rapid enamine formation, making it exceptionally effective for less reactive linear aliphatic ketones where bulkier catalysts fail to achieve reasonable turnover rates[1].
DPEN-Derived Diamines (e.g., 1,2-Diphenylethylenediamine derivatives) : The C2-symmetric rigid diphenyl backbone creates a deep, restrictive chiral pocket. While this provides excellent facial discrimination for cyclic substrates, it often suffers from sluggish kinetics when applied to bulky or linear aliphatic substrates due to severe steric clashes[3].
DACH-Derived Diamines (e.g., 1,2-Diaminocyclohexane derivatives) : The rigid cyclohexane ring locks the dihedral angle between the nitrogen atoms. This pre-organization is ideal for transition-metal coordination but lacks the conformational flexibility sometimes required to stabilize dynamic enamine-based organocatalytic transition states[4].
Bifunctional enamine catalytic cycle for primary-tertiary diamines.
Quantitative Performance Comparison
To objectively evaluate these ligands, the following table synthesizes experimental data across standardized asymmetric enamine-catalyzed reactions, specifically direct Aldol and Michael additions[1][2][3].
Ligand / Catalyst
Reaction Type
Substrate Class
Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee %)
[(2S)-2-Aminopropyl]dimethylamine
Direct syn-Aldol
Linear Aliphatic Ketones
85 - 97%
Up to 30:1 (syn:anti)
94 - 99%
DPEN-derived Diamine
Direct anti-Aldol
Cyclic Ketones
75 - 92%
Up to 95:5 (anti:syn)
90 - 98%
DACH-derived Diamine
Michael Addition
Nitroolefins
80 - 95%
Up to 90:10 (syn:anti)
85 - 95%
[(2S)-2-Aminopropyl]dimethylamine
Michael Addition
Isatylidenemalononitriles
89 - 94%
N/A
96 - 99%
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following is a self-validating protocol for the highly enantioselective Michael addition of acetone to isatylidenemalononitrile using[(2S)-2-aminopropyl]dimethylamine[2].
Causality Behind Experimental Choices:
Acid Co-catalyst (D-CSA): The inclusion of D-camphorsulfonic acid (D-CSA) is mechanistically critical. It selectively protonates the tertiary amine, preventing it from indiscriminately acting as a hard base, and establishes a rigid hydrogen-bonded network that locks the transition state geometry for high enantioselectivity[2].
Solvent Selection (1,2-Dichloroethane): A non-polar, aprotic solvent (1,2-DCE) is deliberately chosen to suppress background racemic pathways and maximize the strength of the hydrogen-bonding interactions between the catalyst and the electrophile[2].
Step-by-Step Workflow:
Catalyst Preparation: In a dry 10 mL Schlenk tube, combine [(2S)-2-aminopropyl]dimethylamine (10 mol%, 0.05 mmol) and D-CSA (10 mol%, 0.05 mmol) in 1.5 mL of anhydrous 1,2-dichloroethane. Stir at ambient temperature for 15 minutes to form the active diamine-Brønsted acid complex.
Enamine Generation: Add acetone (2.0 mmol, excess) to the mixture. The primary amine selectively condenses with the ketone. Stir for 10 minutes.
Electrophile Addition: Introduce the isatylidenemalononitrile derivative (0.5 mmol) to the reaction mixture.
Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the electrophile via TLC (Hexanes/EtOAc 7:3). Completion is typically observed within 24 hours.
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze the product and regenerate the catalyst. Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Validation: Purify the crude product via flash column chromatography. To self-validate the stereochemical outcome, determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) equipped with a Daicel Chiralpak column (e.g., AD-H)[2].
Experimental workflow for asymmetric Michael addition and validation.
Applications in Drug Development
For drug development professionals, catalyst selection directly impacts the scalability of Active Pharmaceutical Ingredient (API) synthesis.[(2S)-2-aminopropyl]dimethylamine offers a distinct industrial advantage: it is synthesized from an inexpensive, abundant natural amino acid (L-alanine)[5]. Its low molecular weight ensures high atom economy, and its specific efficacy in synthesizing 3,3'-disubstituted oxindoles provides a direct, scalable route to privileged scaffolds found in numerous anticancer and antiviral drug candidates[2].
References
A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones
Source: ResearchGate
URL
Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives
Source: Beilstein Journal of Organic Chemistry
URL
A Comparative Guide to HPLC Method Validation for [(2S)-2-aminopropyl]dimethylamine Enantiomeric Purity
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly differe...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For [(2S)-2-aminopropyl]dimethylamine, a chiral primary amine, ensuring its enantiomeric purity is not merely a regulatory formality but a critical determinant of its safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric purity of this compound, designed for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
[(2S)-2-aminopropyl]dimethylamine, with its CAS Number 70831-55-9, is a chiral molecule where the stereocenter at the second carbon position dictates its three-dimensional structure and, consequently, its biological interactions.[1][2] The presence of its (R)-enantiomer can lead to altered therapeutic effects, increased toxicity, or the emergence of unforeseen side effects. Therefore, a robust and validated analytical method to quantify the enantiomeric excess is a cornerstone of its development and commercialization.
Direct vs. Indirect Chiral HPLC: A Strategic Choice
The separation of enantiomers by HPLC can be approached in two primary ways: directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[3][4]
Direct Chiral HPLC is often the preferred method due to its simplicity and reduced sample preparation time.[5] The success of this approach hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times. For primary amines like [(2S)-2-aminopropyl]dimethylamine, polysaccharide-based and macrocyclic antibiotic-based CSPs are often effective.[3][6]
Indirect Chiral HPLC , on the other hand, involves a pre-column derivatization step.[4] A chiral derivatizing reagent (CDR), such as a Marfey's reagent analogue or N-(trifluoroacetyl)-L-prolyl chloride (L-TPC), reacts with the amine enantiomers to form diastereomers.[3][4] These diastereomers have distinct physicochemical properties, allowing for their separation on a conventional reversed-phase column (e.g., C18).[3] While this method can be highly effective, it introduces an additional reaction step that must be optimized and validated to ensure completeness and prevent racemization.[3][7]
The choice between these two strategies depends on several factors, including the availability of a suitable CSP, the complexity of the sample matrix, and the desired sensitivity and throughput.
Visualizing the Method Selection Process
Caption: Strategic decision-making for chiral HPLC method selection.
A Validated Direct Chiral HPLC Method: A Step-by-Step Protocol
This section details a validated direct chiral HPLC method for the determination of the enantiomeric purity of [(2S)-2-aminopropyl]dimethylamine. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]
Chromatographic Conditions
Parameter
Condition
Column
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm)
Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-H are known for their broad applicability in separating a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3][13]
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (isopropanol), and a basic additive (diethylamine) is employed. The isopropanol concentration is optimized to achieve a balance between retention and resolution. Diethylamine is crucial for reducing peak tailing of the basic amine analyte by competing for active sites on the silica support of the CSP.[14]
Detection: UV detection at a low wavelength of 215 nm is selected to ensure adequate sensitivity for the analyte, which lacks a strong chromophore.
Method Validation Protocol
The validation of this analytical method encompasses the following parameters as stipulated by ICH Q2(R1) guidelines.[9][11][12]
1. Specificity:
The ability of the method to unequivocally assess the analyte in the presence of its enantiomer and potential impurities.
Procedure: Inject solutions of the (S)-enantiomer, the (R)-enantiomer (if available), a racemic mixture, and a placebo (all formulation components except the active pharmaceutical ingredient).
Acceptance Criteria: The peak for the (S)-enantiomer should be well-resolved from the (R)-enantiomer and any other peaks. The resolution factor (Rs) between the enantiomeric peaks should be ≥ 1.5.
2. Linearity:
The ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure: Prepare a series of at least five concentrations of the (R)-enantiomer (the impurity) ranging from the limit of quantitation (LOQ) to 150% of the specification limit, spiked into a fixed concentration of the (S)-enantiomer.
Acceptance Criteria: The correlation coefficient (r²) of the regression line for the peak area versus concentration should be ≥ 0.99.
3. Accuracy (Recovery):
The closeness of the test results obtained by the method to the true value.
Procedure: Analyze samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
4. Precision:
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay precision): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the (R)-enantiomer should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
6. Robustness:
The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
Procedure: Introduce small variations to the chromatographic conditions, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the enantiomeric purity results should not be significantly affected.
Visualizing the HPLC Method Validation Workflow
Caption: A streamlined workflow for HPLC method validation.
Comparison with Alternative Methodologies
While HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric purity. A comparative overview is essential for selecting the most appropriate method for a given application.
Parameter
Direct Chiral HPLC
Indirect Chiral HPLC
Chiral Gas Chromatography (GC)
Chiral Capillary Electrophoresis (CE)
Nuclear Magnetic Resonance (NMR)
Principle
Separation on a chiral stationary phase
Derivatization to diastereomers, separation on achiral column
Separation on a chiral stationary phase (volatile analytes)
Differential migration in an electric field with a chiral selector
Diastereomeric interaction with a chiral solvating agent
Sample Prep
Minimal
Derivatization required
Derivatization often required for volatility and stability
Minimal
Minimal, but requires higher concentration
Sensitivity
Good to excellent
Can be enhanced by derivatization
Excellent
Excellent
Lower
Speed
Moderate
Slower due to derivatization
Fast
Fast
Slower
Cost
High (chiral columns)
Moderate (standard columns)
Moderate
Low
High (instrumentation)
Pros
Simple, direct analysis
Uses standard equipment
High resolution
Low sample and reagent consumption
Non-destructive, provides structural information
Cons
Expensive columns, method development can be extensive
Extra reaction step, potential for racemization
Limited to thermally stable and volatile compounds
Reproducibility can be a challenge
Lower sensitivity, potential for peak overlap
Supporting Insights:
Chiral GC is highly sensitive but typically requires derivatization of amines to improve their volatility and thermal stability.[6][13]
Chiral CE offers high efficiency and low sample consumption, making it an attractive alternative, especially for early-stage development. Cyclodextrins are commonly used as chiral selectors in CE.[6]
NMR spectroscopy , using chiral solvating or derivatizing agents, can also be used to determine enantiomeric purity.[13][15][16][17][18] This method is non-destructive but generally less sensitive than chromatographic techniques.[13][18]
Conclusion
The validation of an HPLC method for the enantiomeric purity of [(2S)-2-aminopropyl]dimethylamine is a critical undertaking that demands a thorough understanding of chromatographic principles and regulatory requirements. While direct chiral HPLC on a polysaccharide-based CSP offers a robust and straightforward approach, the indirect method and alternative techniques like chiral GC and CE provide viable options depending on specific analytical needs. The detailed validation protocol presented here, grounded in ICH guidelines, serves as a comprehensive framework for establishing a reliable and scientifically sound method to ensure the quality and safety of this important chiral compound.
References
Möller, K., Pütz, M., & Westphal, F. (2014). Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated β-cyclodextrin as chiral mobile phase additive. Chirality, 26(8), 411-418. [Link]
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2005). Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine. Journal of Chromatography A, 1095(1-2), 89-93. [Link]
Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines. Retrieved from [Link]
Kim, D. G., Lee, W., & Kim, J. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 66, 335-341. [Link]
Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-704. [Link]
Lekskulchai, V. (2001). Isomeric Separation of Methamphetamine by HPLC Chiral Column.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
Wang, Z. Y., Jia, W., & Li, J. H. (2021). [Research progress on chiral separation of amphetamines, ketamine, cathinones]. Fa Yi Xue Za Zhi, 37(2), 241-248. [Link]
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
NextSDS. (n.d.). [(2S)-2-aminopropyl]dimethylamine — Chemical Substance Information. Retrieved from [Link]
Nature Portfolio. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
PMC. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
PubChem. (n.d.). [(2s)-2-aminopropyl][3-(dimethylamino)propyl]methylamine. Retrieved from [Link]
RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H -. Retrieved from [Link]
Huntsman Corporation. (n.d.). DMAPA (Dimethylaminopropylamine). Retrieved from [Link]
Analytical Comparison Guide: MS/MS Fragmentation of[(2S)-2-aminopropyl]dimethylamine vs. Linear Isomers
Executive Summary & Context [(2S)-2-aminopropyl]dimethylamine—also designated as (S)-N1,N1-dimethylpropane-1,2-diamine—is a specialized branched aliphatic diamine. In drug development and natural product research, it is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
[(2S)-2-aminopropyl]dimethylamine—also designated as (S)-N1,N1-dimethylpropane-1,2-diamine—is a specialized branched aliphatic diamine. In drug development and natural product research, it is frequently encountered as a critical C-terminal modification in bioactive non-ribosomal peptides, such as the antiprotozoal agent leucinostatin A and various hemolysin daptides (1 ; 2).
During structural elucidation or pharmacokinetic profiling, analytical scientists face a specific challenge: confidently distinguishing this branched diamine from its linear structural isomer, 3-dimethylaminopropylamine (DMAPA) (3). Because both compounds share the exact molecular formula (C5H14N2) and yield an identical protonated precursor ion at m/z 103.1230, standard MS1 profiling is insufficient. High-resolution tandem mass spectrometry (HR-MS/MS) must be employed to differentiate them based on their unique collision-induced dissociation (CID) pathways.
Mechanistic Causality in Fragmentation
The fragmentation of aliphatic diamines is fundamentally governed by charge localization on the nitrogen atoms. While electrospray ionization (ESI) predominantly protonates the more basic tertiary amine, collisional activation facilitates charge migration, leading to distinct cleavage events:
Neutral Loss (Non-Diagnostic) : Both isomers readily lose ammonia (NH3, 17.026 Da) from the primary amine terminus. This low-energy pathway yields a prominent, but non-differentiating, fragment at m/z 86.096.
Alpha-Cleavage (The Diagnostic Differentiator) : The defining structural difference lies in the carbon backbone, which dictates the products of alpha-cleavage.
[(2S)-2-aminopropyl]dimethylamine (Branched) : The C1-C2 bond directly links the two amine-bearing carbons. Alpha-cleavage driven by the dimethylamine group yields the dimethylaminomethyl cation at m/z 58.065 (4). Conversely, alpha-cleavage driven by the primary amine yields the 1-aminoethyl cation at m/z 44.050 .
DMAPA (Linear Isomer) : The amines are separated by a central methylene group. Alpha-cleavage adjacent to the tertiary amine still produces the m/z 58.065 ion. However, alpha-cleavage adjacent to the primary amine yields a methaniminium ion at m/z 30.034 (5).
Comparative Fragmentation Data
To facilitate rapid spectral interpretation, the quantitative high-resolution MS/MS data is summarized below.
Feature
[(2S)-2-aminopropyl]dimethylamine
3-dimethylaminopropylamine (DMAPA)
Structure Type
Branched 1,2-diamine
Linear 1,3-diamine
Exact Mass
102.1157 Da
102.1157 Da
Precursor Ion [M+H]+
m/z 103.1230
m/z 103.1230
Common Fragment 1
m/z 86.096 (Loss of NH3)
m/z 86.096 (Loss of NH3)
Common Fragment 2
m/z 58.065 (N1 α-cleavage)
m/z 58.065 (N1 α-cleavage)
Diagnostic Fragment
m/z 44.050 (N2 α-cleavage)
m/z 30.034 (N2 α-cleavage)
Differentiation Logic
Presence of 1-aminoethyl cation
Presence of methaniminium cation
Diagnostic Workflow Visualization
The following logical decision tree maps the fragmentation pathways, allowing analysts to visually trace the origin of the diagnostic ions.
Diagnostic MS/MS fragmentation pathways differentiating branched and linear diamine isomers.
Objective: Achieve baseline chromatographic separation and MS/MS confirmation of aliphatic diamine isomers.
Rationale: Small, highly polar diamines exhibit zero retention on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to prevent ion suppression in the void volume and ensure self-validating retention time orthogonality.
Step 1: Sample Preparation
Dilute analytical standards or cleaved peptide samples to a final concentration of 100 ng/mL in 75:25 Acetonitrile:Water containing 0.1% formic acid.
Causality: A high organic solvent ratio in the sample diluent is required to match the initial HILIC mobile phase conditions, preventing peak distortion and ensuring optimal initial retention on the stationary phase.
Step 2: Chromatographic Separation (HILIC)
Column : ZIC-HILIC (100 x 2.1 mm, 3 µm) or equivalent zwitterionic column.
Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : Start at 90% B, hold for 1 min, ramp to 50% B over 6 mins, hold for 2 mins, return to 90% B.
Causality: The acidic pH (3.0) ensures both the primary and tertiary amines are fully protonated. This maximizes ionic interaction with the zwitterionic stationary phase, providing robust and reproducible retention.
Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
Source : Electrospray Ionization in Positive mode (ESI+).
Collision Energy (CE) Profiling : Utilize a stepped collision energy approach (e.g., NCE 15, 30, 45).
Causality: Stepped CE ensures a self-validating spectral fingerprint in a single scan. Low CE (15 eV) validates the presence of the fragile [M+H - NH3]+ transition (m/z 86.096), while high CE (30-45 eV) drives the higher-energy backbone alpha-cleavage required to generate the diagnostic m/z 44.050 (branched) or m/z 30.034 (linear) product ions.
References
Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining. PLOS Pathogens. 1
Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. PMC - NIH. 2
A Comparative Guide to [(2S)-2-aminopropyl]dimethylamine in Asymmetric Hydrogenation: A Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract The quest for efficient, selective, and economically viable chiral ligands is a driving force in the field of asymmetric catalysis. The production...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for efficient, selective, and economically viable chiral ligands is a driving force in the field of asymmetric catalysis. The production of enantiomerically pure secondary alcohols via the asymmetric hydrogenation of prochiral ketones is a cornerstone of modern pharmaceutical and fine chemical synthesis.[1] While ligands such as 1,2-diphenylethylenediamine (DPEN) have set a high bar for performance, their synthesis can be costly. This guide provides an in-depth analysis of [(2S)-2-aminopropyl]dimethylamine, a structurally simpler and more accessible chiral diamine, as a potential ligand in ruthenium-catalyzed asymmetric hydrogenation. Due to a scarcity of direct, comparative data in peer-reviewed literature, this guide will benchmark its potential by analyzing its structural and electronic features against well-established ligands and provide a robust experimental protocol for its evaluation.
The Foundation: Noyori's Bifunctional Asymmetric Hydrogenation
The remarkable success of ruthenium-based asymmetric hydrogenation of simple ketones hinges on the concept of "metal-ligand bifunctional catalysis," pioneered by Ryoji Noyori.[1] Unlike earlier systems that required a coordinating group on the substrate, this approach utilizes a catalyst system where both the metal and the ligand actively participate in the catalytic cycle. The archetypal catalyst is formed in situ from a ruthenium precursor, a chiral diphosphine ligand (e.g., BINAP), and a chiral 1,2-diamine ligand.
The key insight is that the reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, it occurs in the "outer sphere" of the catalyst. The active species is a ruthenium hydride complex where one nitrogen atom of the diamine ligand bears a proton (N-H). This N-H group acts as a proton donor, while the ruthenium center delivers a hydride (H⁻).
Caption: Figure 1: Core components of the bifunctional Ru-Diphosphine-Diamine catalyst.
This concerted, six-membered pericyclic transition state mechanism explains the high efficiency and selectivity of the reaction. The chirality of both the diphosphine and the diamine ligands creates a precisely defined chiral pocket that dictates the enantiofacial selection of the incoming ketone substrate.
Caption: Figure 3: Experimental workflow for benchmarking chiral diamine ligands.
Step-by-Step Procedure:
Catalyst Pre-formation (in situ):
In a nitrogen-filled glovebox or under a strict argon atmosphere using Schlenk techniques, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 eq) and (S)-BINAP (0.011 mmol, 2.2 eq) to a Schlenk flask.
Add 2 mL of anhydrous 2-propanol and stir the resulting orange solution at room temperature for 10 minutes.
Add the chiral diamine ligand (Ligand A or Ligand B, 0.011 mmol, 2.2 eq) and continue stirring for another 10 minutes. This forms the precatalyst solution.
Hydrogenation Reaction:
Transfer the precatalyst solution via cannula to a glass-lined stainless-steel autoclave that has been purged with argon.
In a separate flask, prepare a solution of acetophenone (10 mmol, 1000 eq) and potassium tert-butoxide (0.2 mmol, 20 eq) in 8 mL of anhydrous 2-propanol.
Transfer this substrate/base solution to the autoclave. The final substrate-to-catalyst (S/C) ratio will be 1000:1.
Seal the autoclave. Purge the system by pressurizing to 10 atm with H₂ and venting three times.
Pressurize the autoclave to the final reaction pressure (e.g., 20 atm H₂).
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 30 °C).
Reaction Monitoring and Workup:
Maintain the reaction under constant pressure and temperature for a set time (e.g., 12 hours). It is advisable to take aliquots at intermediate time points to monitor progress if the reactor setup allows.
After the reaction time, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
Open the reactor and quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.
Filter the mixture through a short pad of silica gel to remove the catalyst, washing with ethyl acetate.
Analysis:
Conversion: Determine the conversion of acetophenone to 1-phenylethanol by gas chromatography (GC) or ¹H NMR analysis of the crude product.
Enantiomeric Excess (ee%): Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and a hexane/isopropanol mobile phase.
Conclusion
While [(2S)-2-aminopropyl]dimethylamine is not a widely documented ligand in the context of Noyori-type asymmetric hydrogenation, a thorough analysis of its structural and electronic properties allows for an educated projection of its potential. It possesses the essential primary amine required for the bifunctional catalytic mechanism but features a sterically minimal and electronically distinct N,N-dimethyl group. This positions it as a synthetically accessible and cost-effective alternative to bulkier, more traditional diamine ligands. Its performance is likely to be highly substrate-dependent, potentially offering unique selectivity profiles. The provided experimental protocol offers a clear and direct pathway for researchers to perform a head-to-head benchmark against established ligands, thereby generating the critical data needed to validate its utility and expand the toolkit of chiral ligands for asymmetric hydrogenation.
References
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
Doucet, H., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones. In Catalytic Asymmetric Synthesis (pp. 283-356). Wiley-VCH. [Link]
Abdur-Rashid, K., et al. (2001). A new class of chiral ruthenium catalysts for asymmetric hydrogenation. Organometallics, 20(6), 1047-1049. [Link]
Samec, J. S. M., & Bäckvall, J.-E. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX₂(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society, 136(10), 3845-3855. [Link]
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
Wang, J.-B., et al. (2007). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica, 23(09), 1381-1386. [Link]
Personal protective equipment for handling [(2S)-2-aminopropyl]dimethylamine
[(2S)-2-aminopropyl]dimethylamine (CAS: 70831-55-9) is a chiral aliphatic diamine widely utilized as a critical building block in pharmaceutical synthesis and advanced materials development. As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
[(2S)-2-aminopropyl]dimethylamine (CAS: 70831-55-9) is a chiral aliphatic diamine widely utilized as a critical building block in pharmaceutical synthesis and advanced materials development. As a Senior Application Scientist, I emphasize that handling this reagent requires a rigorous, self-validating safety protocol. To build a secure operational environment, we must first understand the causality behind its specific hazards.
Risk Assessment & Hazard Causality
Understanding the mechanistic action of a chemical is the first line of defense. [(2S)-2-aminopropyl]dimethylamine presents a multi-faceted hazard profile:
Corrosivity & Tissue Saponification (Skin Corr. 1B): The molecule features both primary and tertiary amine groups. These moieties are highly nucleophilic and strongly basic. Upon contact with biological tissues, they rapidly saponify lipid bilayers and denature cellular proteins, causing deep, penetrating chemical burns and irreversible eye damage[1].
Flammability & Vapor Risk (Flam. Liq. 3): With a low molecular weight (102.18 g/mol ) and appreciable vapor pressure, this compound readily vaporizes at room temperature[1]. These vapors can form explosive mixtures with ambient air, necessitating strict static control and the absolute exclusion of ignition sources[2].
Systemic Toxicity & Sensitization (Acute Tox. 4): It is harmful via oral, dermal, and inhalation routes[1]. Furthermore, aliphatic amines are potent skin sensitizers; repeated micro-exposures can trigger severe allergic contact dermatitis, making barrier protection critical[3].
Comprehensive PPE Matrix
A self-validating safety system relies on defense-in-depth. The following matrix outlines the mandatory Personal Protective Equipment (PPE) based on breakthrough thresholds and chemical compatibility for aliphatic diamines[3],[2].
Protection Type
Recommended Material / Specification
Causality & Rationale
Hand Protection
Butyl Rubber (Primary) or Neoprene
Butyl rubber provides superior permeation resistance against aliphatic diamines for prolonged handling[3]. Nitrile is acceptable only for incidental splash protection and must be discarded immediately upon contact[2].
Eye/Face Protection
Tightly fitting safety goggles (EN 166) + Face Shield
Protects against micro-droplets and splashes. The high alkalinity causes rapid corneal damage; a face shield provides a mandatory secondary defense[2].
Body Protection
Flame-retardant (FR), chemical-resistant lab coat
Mitigates the dual hazard of flammability (H226) and corrosivity (H314). Closed-toe, non-porous shoes are mandatory[3].
Respiratory
Chemical Fume Hood (Face velocity 80-100 fpm)
Inhalation of vapors causes respiratory tract burns. If engineering controls fail, a NIOSH/EN 149 approved respirator with an organic vapor/amine cartridge is required[2].
Operational Plan: Step-by-Step Methodology
This methodology ensures a closed-loop protocol where each step verifies the safety of the next, minimizing the risk of exposure or thermal runaway.
Phase 1: Pre-Operational Verification
Engineering Controls: Verify the chemical fume hood is operational with a continuous inward airflow[4]. Ensure no clutter obstructs the rear baffles to maintain laminar flow.
PPE Donning: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Don your FR lab coat, goggles, and face shield.
Environmental Prep: Remove all strong oxidizing agents, acids, and halogenated organics from the workspace. Diamines react violently and exothermically with these incompatible materials[5].
Phase 2: Chemical Transfer
Inert Atmosphere: Purge the receiving vessel with dry Nitrogen or Argon.[(2S)-2-aminopropyl]dimethylamine is hygroscopic and absorbs atmospheric moisture and CO₂, which can degrade the reagent and build pressure[2].
Grounding: Ensure all metal transfer vessels are grounded and bonded to prevent static discharge, which could ignite the flammable vapors[6].
Transfer Execution: Use a glass or stainless-steel syringe with a non-coring needle for small volumes. Critical: Avoid copper and brass fittings entirely, as amines form explosive complexes with copper alloys[3].
Phase 3: Reaction Monitoring & Quenching
Temperature Control: Continuously monitor the reaction for exotherms. Amine-catalyzed reactions can run away if active cooling fails.
Quenching: Neutralize residual diamine by slowly adding a dilute, weak acid (e.g., 1M Citric Acid or dilute HCl) under vigorous stirring and an ice bath[5].
End-to-end operational workflow for the safe handling of aliphatic diamines.
Emergency Response & Spill Management
In the event of a containment failure, immediate, pre-planned actions are required to prevent injury and environmental release.
First Aid Protocols
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water in a safety shower for at least 15 minutes. Do not attempt to neutralize the skin with acid, as the exothermic neutralization reaction will worsen the burn[5].
Eye Contact: Flush with water immediately via an eyewash station for 15-20 minutes, holding eyelids open. Seek immediate ophthalmological care[2].
Spill Response Workflow
Decision matrix and operational workflow for[(2S)-2-aminopropyl]dimethylamine spill response.
Disposal & Waste Management
Proper disposal is critical for environmental compliance and laboratory safety[3].
Segregation: Collect all[(2S)-2-aminopropyl]dimethylamine waste in a dedicated, clearly labeled, high-density polyethylene (HDPE) or glass container. Do not mix with acidic or oxidizing waste streams prior to intentional, controlled neutralization.
Labeling: Label as "Hazardous Waste: Corrosive, Flammable Liquid (Aliphatic Amines)".
Storage: Store in a secondary containment tray within a designated flammable/corrosive waste cabinet until Environmental Health and Safety (EHS) pickup[4].
References
[(2S)-2-aminopropyl]dimethylamine — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]
MSDS - DIMETHYLAMINOPROPYLAMINE. Otto Chemie Pvt Ltd. Available at:[Link]
Dmapa MSDS | Occupational Safety And Health. Scribd. Available at: [Link]
Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA) / USDA ARS. Available at: [Link]